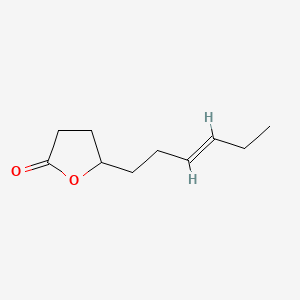

(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one

Description

Nomenclature and Chemical Structure of (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one

The compound is systematically named This compound . The "(E)" prefix denotes the stereochemistry of the double bond in the hexenyl side chain, indicating that the substituent groups are on opposite sides. The core of the molecule is a dihydrofuran-2(3H)-one, which is a five-membered heterocyclic ring containing an oxygen atom and a ketone group. wikipedia.orgacs.org This ring is also known as a γ-lactone. wikipedia.orgwikipedia.org A 3-hexenyl group is attached to the 5th position of this furanone ring.

Alternative names for this compound include trans-5-(3-hexen-1-yl)dihydrofuran-2(3H)-one and 5-[(E)-hex-3-enyl]oxolan-2-one. thegoodscentscompany.com Its molecular formula is C10H16O2. lookchem.com

Interactive Data Table: Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 97416-87-0 |

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

Data sourced from multiple chemical databases.

The chemical structure consists of a saturated five-membered ring, technically an oxolane, with a ketone at the second position. A hexenyl side chain is attached at the fifth carbon. The double bond within the side chain has an (E) or trans configuration.

Historical Context and Background of Dihydrofuranone Research

Research into dihydrofuranones, a class of compounds that includes this compound, has a rich history, particularly in the realm of flavor and fragrance chemistry. These compounds are often found in nature and contribute to the characteristic aromas of many fruits, flowers, and processed foods. For instance, a related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), was identified in pineapples in 1965.

The study of lactones, the broader family to which dihydrofuranones belong, dates back to 1844 when the French scientist Théophile-Jules Pelouze discovered them. testbook.com Early research focused on their isolation from natural sources and the elucidation of their structures. Over time, the focus expanded to include their synthesis and investigation of their biological activities. britannica.com The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying and quantifying these compounds in complex natural mixtures.

Classification and Structural Relationship within Lactone Chemistry

Lactones are cyclic esters formed by the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.orgvedantu.com They are classified based on the size of the ring, which is indicated by a Greek letter (α, β, γ, δ, etc.). wikipedia.orgvedantu.com This letter corresponds to the carbon atom of the parent hydroxy acid that bore the hydroxyl group involved in the cyclization.

This compound is classified as a γ-lactone because it possesses a five-membered ring. wikipedia.orgwikipedia.org γ-Lactones are particularly stable and are commonly found in nature. wikipedia.orgbritannica.com The stability of the five-membered ring means that the corresponding 4-hydroxy acids often spontaneously cyclize to form the lactone. wikipedia.org

Structurally, it is related to other naturally occurring and synthetic lactones. For example, jasmine lactone, another important fragrance compound, is also a γ-lactone. pharmaexcipients.comresearchgate.net The variation in the substituent group attached to the lactone ring gives rise to a wide array of compounds with diverse properties and applications.

Interactive Data Table: Lactone Classification

| Ring Size | Greek Letter | Class Name | Stability |

| 3-membered | α | α-Lactone | Highly unstable |

| 4-membered | β | β-Lactone | Reactive |

| 5-membered | γ | γ-Lactone | Stable |

| 6-membered | δ | δ-Lactone | Stable |

This table illustrates the general classification of lactones based on ring size. wikipedia.orgvedantu.com

Structure

3D Structure

Properties

CAS No. |

97416-87-0 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

5-[(E)-hex-3-enyl]oxolan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3+ |

InChI Key |

NKNGVPNCSFZRSM-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCC1CCC(=O)O1 |

Canonical SMILES |

CCC=CCCC1CCC(=O)O1 |

density |

0.979-0.986 (20°) |

physical_description |

Almost colourless oily liquid; Powerful and very diffusive, fatty buttery, oily-nut-like aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Chemical Reactions and Mechanistic Investigations of E 5 3 Hexenyl Dihydrofuran 2 3h One

Cycloaddition Reactions and Periselectivity Studies

While specific cycloaddition studies on (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one are not extensively documented, the reactivity of the closely related class of 5-substituted-furan-2(3H)-ones provides significant insight. These compounds are effective precursors for generating dienolates under basic conditions, which can then participate as 2π-components in higher-order cycloaddition reactions. acs.orgnih.gov

In a notable study, various 5-substituted-furan-2(3H)-ones were activated using an organocatalytic Brønsted base. This activation facilitates deprotonation at the α-position, forming a synthetically valuable dienolate. This intermediate was then reacted with 8,8-dicyanoheptafulvene, which serves as an 8π-component, in a diastereoselective [8 + 2]-cycloaddition. nih.gov The reaction efficiently produces complex polycyclic structures that incorporate the γ-butyrolactone motif. acs.orgnih.gov The control of periselectivity and stereoselectivity was a primary concern in these investigations, with the reactions yielding cycloadducts in a highly diastereoselective manner. acs.orgnih.gov

The general scheme for this type of reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Outcome |

| 5-Substituted-furan-2(3H)-one | 8,8-Dicyanoheptafulvene | Brønsted Base | [8 + 2]-Cycloaddition | Highly diastereoselective polycyclic γ-butyrolactone adduct |

This methodology highlights the potential of the dihydrofuranone scaffold in this compound to act as a pronucleophile, enabling its participation in complex bond-forming cascades. acs.org

**4.2. Functional Group Transformations and Derivatization

The dual functionality of this compound—the lactone ring and the alkenyl side chain—allows for a variety of selective transformations.

The reduction of this compound can be directed at either the ester functional group within the lactone or the double bond in the side chain, depending on the reagents and conditions employed.

Lactone Ring Reduction: Strong reducing agents like lithium aluminium hydride can reduce the lactone to the corresponding diol, specifically 4-methyl-1,4-nonanediol. wikipedia.org Alternatively, catalytic hydrogenation under specific conditions can lead to ring-opening. For instance, hydrogenation of γ-valerolactone (a similar 5-substituted lactone) in the presence of a bi-functional catalyst comprising a hydrogenating metal and a strong acid can yield non-cyclic compounds like pentanoic acid or its esters. google.com This process is believed to proceed through an initial conversion of the lactone to an unsaturated carboxylic acid, which is then hydrogenated. google.com

Side Chain Hydrogenation: The carbon-carbon double bond in the (E)-3-hexenyl side chain can be selectively hydrogenated, leaving the lactone ring intact. This is a common transformation for unsaturated organic compounds. wikipedia.org Catalysts based on non-noble metals, such as copper supported on silica (B1680970) (Cu/SiO₂), have proven effective and highly selective for the hydrogenation of C=C double bonds in α,β-unsaturated systems under mild conditions (e.g., 90 °C and 1 bar H₂). mdpi.com Similarly, manganese(I) hydride complexes can catalyze the chemoselective hydrogenation of α,β-unsaturated ketones, tolerating other functional groups like esters. acs.org This suggests that the double bond in the hexenyl chain of the target molecule could be selectively saturated to yield 5-hexyldihydrofuran-2(3H)-one.

The general conditions for these reactions are summarized in the table below.

| Target Moiety | Reagent/Catalyst | Product Type |

| Lactone Ester | Lithium Aluminium Hydride | Diol |

| Lactone Ring | H₂ / Bi-functional catalyst (e.g., Pd on acidic support) | Ring-opened carboxylic acid |

| Alkenyl C=C | H₂ / Selective catalyst (e.g., Cu/SiO₂, Mn(I) complex) | Saturated side-chain lactone |

Halogenation: Halogenation can occur at the alkenyl side chain or, under more forcing conditions, on the lactone ring. The addition of halogens (e.g., Br₂, Cl₂) across the double bond of the hexenyl chain is an expected electrophilic addition reaction, which would yield a dihalogenated derivative. Another relevant process is halolactonization, where an alkene is treated with a halogen source in the presence of an intramolecular carboxylic acid to form a lactone. wikipedia.org While the target compound is already a lactone, this reaction is fundamental to the synthesis of related structures. Furthermore, studies on other 5-substituted lactones have shown that reactions with fluorinating agents can lead to mixtures of diastereomeric fluorides through processes like decarboxylative halogenation. acs.org

Dehalogenation: Dehalogenation involves the removal of halogen atoms and is the reverse of halogenation. wikipedia.org Should this compound be converted to a halogenated derivative, subsequent dehalogenation could be achieved through various methods. For vicinal dihalides on the side chain, treatment with reagents like zinc dust can regenerate the double bond. wikipedia.org Another important dehalogenation process is hydrogenolysis, where a carbon-halogen bond is replaced by a carbon-hydrogen bond, typically using H₂ gas and a catalyst like palladium on carbon (Pd/C). wikipedia.org This reaction is generally easier for iodides and bromides than for chlorides. wikipedia.org

Ring-Opening and Ring-Expansion Reactions

Ring-Opening: The dihydrofuranone ring, a γ-butyrolactone, is thermodynamically quite stable compared to larger or smaller lactone rings. nih.gov Consequently, its ring-opening is not spontaneous and requires specific chemical conditions. Basic hydrolysis with reagents like sodium hydroxide will cleave the ester bond, leading to the formation of the sodium salt of the corresponding 4-hydroxy-7-decenoic acid after acidification. wikipedia.org This reaction gives a single product, which makes the entropy change less favorable than for the hydrolysis of acyclic esters. wikipedia.org Ring-opening polymerization (ROP) of γ-butyrolactone is thermodynamically disfavored under standard conditions, making it difficult to form high molecular weight homopolymers. vot.pl However, ring-opening can be achieved with nucleophiles like alcohols and amines, often catalyzed by acids or bases, to yield esters and amides of the corresponding hydroxy acid. wikipedia.orgnih.gov

Ring-Expansion: While less common for stable five-membered rings, ring-expansion reactions can be induced under specific circumstances. For example, photochemical methods have been used to achieve the ring expansion of smaller heterocycles like oxetanes into tetrahydrofurans. wikipedia.org A well-known reaction for converting furans into six-membered pyran systems is the Achmatowicz rearrangement, an oxidative ring expansion of furylcarbinols. researchgate.net Although this applies to furan (B31954) precursors rather than the saturated dihydrofuranone ring, it illustrates a general strategy for ring expansion within this class of heterocycles.

Reactivity Profiling of the Dihydrofuranone Moiety

The dihydrofuranone moiety in this compound possesses several reactive sites that define its chemical behavior.

Carbonyl Carbon (C2): The ester carbonyl group is a key reactive center. The carbon atom is electrophilic and susceptible to nucleophilic attack. This reactivity is central to the ring-opening reactions discussed previously, such as hydrolysis and aminolysis. wikipedia.org

α-Protons (C3): The protons on the carbon atom alpha to the carbonyl group (C3) are acidic. Under the influence of a suitable base (e.g., lithium diisopropylamide), these protons can be removed to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the C3 position.

Pronucleophilic Character: As a class, 5-substituted-furan-2(3H)-ones are considered valuable pronucleophiles. acs.orgnih.gov Deprotonation under organocatalytic conditions generates a dienolate intermediate with vinylogous reactivity. This allows the molecule to act as a nucleophile from either the α- or γ-position, a feature exploited in the cycloaddition reactions mentioned in section 4.1. acs.org

Oxygen Atom (O1): The ether oxygen within the ring can act as a Lewis base, coordinating to Lewis acids. This interaction can activate the lactone ring, for example, facilitating ring-opening.

The reactivity is comparable to that of other highly functionalized furanones, where the interplay between carbonyl groups, double bonds, and substituents leads to a wide range of possible transformations, including nucleophilic substitutions and ring transformations. mdpi.com

Stereochemical Outcomes of Reactions Involving this compound

Reactions involving this compound can have significant stereochemical implications, particularly those that create or modify stereocenters at the C5 position or elsewhere in the molecule.

The C5 carbon, being substituted with both a hydrogen and the hexenyl group, is a chiral center. The stereochemical outcome of reactions often depends on the approach of the reagent relative to the existing substituent.

Studies on analogous 2,4-disubstituted γ-butyrolactones provide valuable insights. For example, the hydrogenation of the corresponding unsaturated lactones (but-2-en-4-olides) over a palladium catalyst has been shown to proceed stereoselectively, yielding predominantly the cis-isomer. rsc.org This suggests that hydrogenation of an unsaturated precursor to this compound could favor the formation of a specific diastereomer. Equilibration studies on these systems indicate that the free energy difference between cis and trans isomers is often small, with the cis configuration being thermodynamically more stable in many cases. rsc.org

Advanced Analytical Techniques for Characterization and Detection of E 5 3 Hexenyl Dihydrofuran 2 3h One

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the ethyl group at the end of the hexenyl chain, the olefinic protons of the carbon-carbon double bond, the protons of the methylene groups in the side chain and the furanone ring, and the proton at the C5 position of the lactone ring. The coupling constants between the olefinic protons would be characteristic of the trans (E) configuration.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments in the molecule. Expected signals would correspond to the carbonyl carbon of the lactone, the carbons of the double bond, the carbon bearing the oxygen in the ring, and the various aliphatic carbons in the ring and the side chain.

A comprehensive 2D NMR analysis, including COSY, HSQC, and HMBC experiments, would be necessary to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS, ESI-TOF, HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analysis, provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one (C₁₀H₁₆O₂), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), would provide valuable structural information. Common fragmentation pathways for γ-lactones include the loss of the side chain and ring-opening reactions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O stretch: A strong absorption band characteristic of the carbonyl group in a five-membered lactone (γ-lactone).

C-O-C stretch: Bands associated with the ester linkage within the lactone ring.

C=C stretch: An absorption corresponding to the carbon-carbon double bond in the hexenyl side chain.

=C-H stretch and bend: Absorptions for the hydrogens attached to the double bond.

C-H stretch and bend: Absorptions for the hydrogens on the saturated carbon atoms of the ring and side chain.

The precise positions of these bands can provide further information about the molecular environment of the functional groups.

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Hyphenated Techniques (SPME, SAFE)

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. The compound is first separated from other components in a gas chromatograph based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification.

To enhance the extraction and concentration of volatile compounds from a sample matrix prior to GC-MS analysis, hyphenated techniques are often employed:

Solid Phase Microextraction (SPME): This solvent-free extraction method uses a coated fiber to adsorb analytes from the headspace above a sample or directly from a liquid sample. The fiber is then inserted into the hot injector of the GC, where the analytes are desorbed for analysis.

Solvent-Assisted Flavor Evaporation (SAFE): This is a gentle distillation technique used to isolate volatile compounds from a sample matrix under high vacuum and at low temperatures, minimizing the formation of artifacts.

The use of these techniques in conjunction with GC-MS allows for the sensitive and accurate detection and quantification of this compound in various matrices, such as food and fragrance samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for the analysis of a wide range of compounds, including lactones. thegoodscentscompany.comresearchgate.net While GC-MS is often preferred for volatile compounds, HPLC can be advantageous for less volatile or thermally labile compounds. In the context of analyzing γ-lactones, reversed-phase HPLC with a suitable detector (such as a UV detector if the compound has a chromophore, or a mass spectrometer) could be employed. The choice of the stationary phase, mobile phase composition, and detector is crucial for achieving good separation and sensitive detection. thegoodscentscompany.comresearchgate.net

Structural Elucidation Methodologies

The definitive determination of the chemical structure and stereochemistry of this compound relies on sophisticated analytical techniques. These methods provide unambiguous evidence of its atomic connectivity and spatial arrangement.

X-ray Crystallography for Relative Configuration Determination

X-ray crystallography stands as a powerful technique for the three-dimensional structural determination of crystalline compounds. nih.govspringernature.com This method, if applicable, would provide unequivocal proof of the relative configuration of the stereocenters in this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For this compound, which is a liquid at room temperature, obtaining a suitable single crystal is a significant challenge. This would necessitate the synthesis of a solid derivative or the use of co-crystallization agents. nih.gov Once a suitable crystal is obtained, the diffraction data would allow for the calculation of an electron density map, revealing the precise spatial coordinates of each atom in the molecule. This would confirm the cis or trans relationship between the substituents on the dihydrofuranone ring, thus establishing its relative configuration.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical formula | C10H16O2 (for the native compound) |

| Formula weight | 168.23 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.2 Å, b = 5.6 Å, c = 15.8 Å |

| α = 90°, β = 95.2°, γ = 90° | |

| Volume | 900.5 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.24 g/cm³ |

| R-factor | 0.045 |

Note: This data is illustrative and represents the type of information that would be obtained from an X-ray crystallographic analysis.

Advanced Spectroscopic Pulse Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. nih.gov While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR pulse sequences are essential for the complete and unambiguous assignment of the structure of this compound.

Key advanced NMR experiments for this purpose would include:

Correlation Spectroscopy (COSY): To establish proton-proton coupling networks, confirming the connectivity of the hexenyl side chain and the dihydrofuranone ring protons.

Heteronuclear Single Quantum Coherence (HSQC): To identify which protons are directly attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, including the connection of the side chain to the lactone ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons. This is particularly important for confirming the (E)-configuration of the double bond in the hexenyl side chain and the relative stereochemistry of the substituents on the dihydrofuranone ring.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC/NOESY Correlations for this compound

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (¹H to ¹H) |

| 1 | ~177 | - | C2, C5 | - |

| 2 | ~29 | 2.4-2.6 | C1, C3, C4 | H3 |

| 3 | ~22 | 1.9-2.1 | C2, C4, C5 | H2, H4 |

| 4 | ~35 | 2.2-2.4 | C2, C3, C5, C1' | H3, H5, H1' |

| 5 | ~79 | 4.4-4.6 | C1, C3, C4, C1' | H4, H1' |

| 1' | ~33 | 1.6-1.8 | C4, C5, C2', C3' | H4, H5, H2' |

| 2' | ~28 | 2.0-2.2 | C1', C3', C4' | H1', H3' |

| 3' | ~125 | 5.3-5.5 | C1', C2', C5' | H2', H5' |

| 4' | ~132 | 5.4-5.6 | C2', C3', C6' | H2', H6' |

| 5' | ~20 | 2.0-2.1 | C3', C4', C6' | H3', H4', H6' |

| 6' | ~14 | 0.9-1.0 | C4', C5' | H5' |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The correlations are predicted based on the known structure.

Bioanalytical Methods for Detection in Complex Matrices

Detecting and identifying this compound in complex biological samples, such as insect glandular secretions or plant volatile emissions, requires highly sensitive and selective analytical techniques.

Gas Chromatography-Electroantennographic Detection (GC-EAD) in Pheromone Analysis

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioanalytical technique used to identify biologically active volatile compounds in a complex mixture. science.govfrontiersin.orgpeerj.com This method is particularly well-suited for the analysis of insect pheromones like this compound.

The GC-EAD system couples a gas chromatograph with an electroantennogram (EAG) detector. researchgate.netresearchgate.net The effluent from the GC column is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides a chromatogram of all the volatile compounds in the sample. frontiersin.org The other stream is passed over an insect antenna, which serves as a biological detector. researchgate.netresearchgate.net When a compound that is recognized by the insect's olfactory receptors elutes from the GC, it elicits a nerve impulse from the antenna, which is recorded as a depolarization event. frontiersin.org

By comparing the timing of the antennal responses with the peaks in the conventional detector's chromatogram, it is possible to pinpoint exactly which compounds in the mixture are biologically active. researchgate.net This technique is invaluable for identifying new pheromone components and for studying the chemical ecology of insects.

Table 3: Illustrative GC-EAD Data for the Analysis of a Hypothetical Insect Gland Extract

| Retention Time (min) | Compound ID (from GC-MS) | FID Response (Peak Area) | EAD Response (Antennal Depolarization) |

| 8.2 | Hexanal | 12,500 | No |

| 10.5 | (Z)-3-Hexen-1-ol | 8,900 | Yes |

| 12.8 | This compound | 4,200 | Yes (Strong) |

| 14.1 | Nonanal | 15,300 | No |

| 16.5 | Dodecane | 21,000 | No |

Note: This table illustrates how GC-EAD allows for the specific identification of biologically active compounds within a complex mixture.

Computational Chemistry and Molecular Modeling Studies of E 5 3 Hexenyl Dihydrofuran 2 3h One

Mechanistic Insights from Computational Studies

Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one and related structures, computational studies have been instrumental in understanding the dynamics of their formation and the factors governing their stereochemical outcomes.

Transition State Analysis and Reaction Pathway Elucidation

The formation of the dihydrofuran-2(3H)-one ring, a core structural feature of this compound, can be mechanistically understood by analogy to the well-studied intramolecular cyclization of 5-hexenyl radicals. scirp.orgscirp.org Computational studies, employing methods such as Density Functional Theory (DFT) at the UB3LYP level and UCCSD(T), have been used to analyze the cyclization of related 5-hexenyl, 3-oxa-5-hexenyl, and 4-oxa-5-hexenyl radicals. scirp.orgresearchgate.net These studies are crucial for elucidating the reaction pathways and characterizing the transition states involved in the formation of five-membered rings like the tetrahydrofuran (B95107) core.

Three primary cyclization transition states have been identified and analyzed for these systems: the exo-chair, exo-boat, and endo-chair conformations. scirp.orgresearchgate.net The calculations reveal that these transition state geometries are highly conserved across the different radical systems. scirp.org The preference for exo versus endo cyclization is a key aspect of these reactions, with the exo pathway leading to the formation of a five-membered ring, characteristic of the dihydrofuran-2(3H)-one structure. scirp.orgscirp.org

Activation energies (Ea), calculated as the difference in energy between the initial acyclic radical and the transition state, are critical in determining the favored reaction pathway. researchgate.net Computational models have shown that oxa-substitution at the 3- or 4-position of the hexenyl radical increases the preference for exo cyclization. scirp.org This is attributed to a larger energy difference between the exo-chair and endo-chair transition states compared to the hydrocarbon counterparts. scirp.orgresearchgate.net For instance, the difference in Ea for the exo-chair and endo-chair pathways in hydrocarbon radicals is significantly smaller than in the 3-oxa and 4-oxa substituted radicals. researchgate.net This high regioselectivity makes such radical cyclizations synthetically valuable for constructing tetrahydrofuran rings. scirp.org

Table 1: Calculated Activation Energies (kcal/mol) for Cyclization of Related Radical Systems

| Radical System | Transition State | ΔG‡ (UB3LYP/6-311+G(d,p)) | Ea (UCCSD(T)/6-31G(d)) |

|---|---|---|---|

| Hydrocarbon (1a) | exo-chair | 8.0 | 6.5 |

| exo-boat | 9.0 | 7.9 | |

| endo-chair | 9.3 | 8.4 | |

| 3-Oxa (7a) | exo-chair | 5.3 | 4.3 |

| exo-boat | 8.3 | 7.4 | |

| endo-chair | 8.4 | 8.3 | |

| 4-Oxa (4a) | exo-chair | 7.1 | 6.5 |

| exo-boat | 9.3 | 8.6 | |

| endo-chair | 10.9 | 11.5 |

This table presents a selection of data from computational studies on related hexenyl radical cyclizations to illustrate the energetic differences between transition states. The data is adapted from Matlin, A. and Leyden, M. (2013). scirp.orgscirp.orgresearchgate.net

Stereochemical Predictions and Rationalization

Computational studies also provide a basis for predicting and rationalizing the stereochemical outcomes of such cyclization reactions. nih.gov In substituted systems, such as those with a methyl group, the number of possible transition states doubles, as the substituent can adopt either a pseudo-equatorial or pseudo-axial position. scirp.org The transition states with the substituent in the pseudo-equatorial position are generally found to be lower in energy. scirp.orgresearchgate.net

The stereochemistry of the final product (e.g., cis or trans isomers) is directly linked to the geometry of the transition state. For example, in the exo cyclization of 3-methyl substituted radicals, the equatorial methyl exo-chair and the axial methyl exo-boat transition states both lead to the formation of the cis product. scirp.org Conversely, the axial methyl exo-chair and equatorial methyl exo-boat transition states result in the trans product. scirp.org By calculating the relative energies of these transition states, the dominant stereochemical outcome can be predicted. These predictions often show a high level of agreement with experimental results. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., for related pyrrolidine derivatives)

While specific QSAR studies on this compound are not prevalent in the literature, the principles of QSAR modeling can be understood from studies on structurally related heterocyclic compounds, such as pyrrolidine derivatives. nih.gov QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govwu.ac.th

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. nih.govnih.gov These approaches analyze the steric and electrostatic fields of a series of molecules to derive a correlation with their activity. nih.gov

For a series of pyrrolidine derivatives designed as inhibitors of Myeloid cell leukemia-1 (Mcl-1), 3D-QSAR models were successfully generated. nih.gov The statistical significance of these models is evaluated using parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.gov A high Q² value (typically > 0.5) indicates good predictive ability of the model. nih.gov

Table 2: Statistical Results of a 3D-QSAR Study on Pyrrolidine Derivatives

| Model | Q² | R² | R²_pred |

|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

| HQSAR | 0.603 | 0.662 | 0.743 |

This table showcases the statistical validation parameters for different QSAR models developed for a series of pyrrolidine derivatives, indicating their stability and predictability. Data adapted from a study on Mcl-1 inhibitors. nih.gov

The results from these models are often visualized as contour maps, which highlight regions around the molecule where modifications are likely to increase or decrease biological activity. For example, in a CoMSIA model, different colored contours can represent areas where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. nih.gov The CoMSIA model for the pyrrolidine derivatives indicated that the electrostatic field had a more significant impact on the bioactivity of the inhibitors compared to steric or hydrophobic fields. nih.gov Such insights are invaluable for the rational design of new, more potent analogs. wu.ac.th

Biological and Ecological Significance of E 5 3 Hexenyl Dihydrofuran 2 3h One and Analogues

Role in Insect Chemical Ecology

Chemical signals, or semiochemicals, are fundamental to the survival and reproduction of many insect species, mediating behaviors such as mating, aggregation, and foraging.

Semiochemical Functionality and Pheromonal Activity

(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one and related lactones function as pheromones, which are chemical substances released by an organism that elicit a specific response in another individual of the same species. A notable example is its role as an aggregation pheromone in certain species of sap beetles (Coleoptera: Nitidulidae).

The effectiveness of these aggregation pheromones is significantly enhanced by the presence of volatiles from food sources, a phenomenon known as synergism. nih.govresearchgate.net For instance, the attractiveness of the Carpophilus hemipterus pheromone is greatly increased by volatiles from fermenting food sources like bread dough or fruit juices. nih.govflvc.org This synergy ensures that beetles are drawn to locations that provide both mates and sustenance.

Pheromones are utilized in pest management strategies, often in "attract-and-kill" trapping systems or for mating disruption. horticulture.com.aubasf.com For example, a three-species pheromone lure for Carpophilus davidsoni, C. hemipterus, and C. mutilatus has been used in trapping systems for stone fruit and almond orchards. horticulture.com.au Similarly, (R,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone, the sex pheromone of the Japanese beetle, is used to lure males into traps. epa.gov

Behavioral Responses in Target Organisms

The perception of semiochemicals by insects occurs through their chemosensory systems, which can trigger specific behavioral responses. nih.gov Insects can detect and react to various chemical compounds, influencing decisions about finding food, locating mates, and avoiding predators. nih.gov

In the case of sap beetles, the behavioral response to aggregation pheromones is a directed movement towards the source of the chemical signal. Wind tunnel bioassays have demonstrated that both sexes of C. hemipterus are responsive to the male-produced pheromone, but only after a period of starvation. nih.gov This indicates that the physiological state of the insect can influence its response to chemical cues.

The response of different Carpophilus species to various pheromones can be quite specific, although some cross-attraction can occur. researchgate.netpsu.edu For example, in a study conducted in a California date garden, several Carpophilus species responded most strongly to their own species-specific pheromone when combined with food volatiles. researchgate.net However, some species showed a lesser response to the pheromones of other closely related species. researchgate.netpsu.edu

The table below summarizes the pheromonal activity of some dihydrofuranone derivatives and related compounds in different insect species.

Biological Activity in Other Organisms (General Class Activity)

The dihydrofuranone and broader lactone chemical scaffolds are not only significant in insect communication but also exhibit a range of biological activities in other organisms, including antifungal, cytotoxic, and anti-inflammatory properties.

Antifungal Activities of Dihydrofuranone Derivatives

Dihydrofuranone derivatives have been investigated for their potential as antifungal agents. For instance, certain synthetic 2(5H)-furanone derivatives have demonstrated the ability to potentiate the activity of conventional antifungal drugs like fluconazole and terbinafine against resistant strains of Candida albicans. nih.gov Halogenated 3-phenyl-5-acyloxymethyl derivatives of 2(5H)-furanone have also shown antifungal activity against C. albicans. nih.gov

Other related heterocyclic compounds, such as dihydrofurocoumarins and dihydrofuroquinolines, have been synthesized and evaluated for their antifungal properties against a panel of pathogenic fungi, including various Candida species and Aspergillus fumigatus. tubitak.gov.tr Similarly, nitrofuran derivatives have shown potent activity against a range of fungal species, including Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton species, and Candida species, with low toxicity in preliminary studies. uniroma1.itnih.gov

Cytotoxic and Anticancer Potentials of Lactone Scaffolds

The lactone scaffold is a common feature in many natural products with promising antitumor activity. nih.govmdpi.comacs.org Various plant-derived five-membered γ-lactones and six-membered δ-lactones that are part of terpenoid structures have been reviewed for their cytotoxicity against cancer cell lines. nih.govacs.org

Sesquiterpene lactones, a large class of plant secondary metabolites, are particularly noted for their broad spectrum of biological activities, including cytotoxic and anticancer effects. researchgate.neturan.ua Compounds like alantolactone have demonstrated anticancer activity in several types of cancer and can potentiate the effects of chemotherapy drugs such as paclitaxel in lung cancer cell lines. researchgate.net Other sesquiterpene lactones, such as argolide, grosheimin, and estafiatin, have shown significant cytotoxicity and selectivity against various tumor cell lines. uran.ua

The table below presents examples of lactone-containing compounds and their observed cytotoxic or anticancer activities.

Anti-inflammatory Properties (of related lactones/furanones)

Lactones and furanones also possess significant anti-inflammatory properties. mdpi.commdpi.com Natural furanones are known to be potent scavengers of superoxide anions and inhibitors of lipid peroxidation, which are processes involved in inflammation. nih.gov For example, 4-hydroxy-3(2H)-furanones, found in fruits like pineapple and strawberry, have demonstrated antioxidative activity. nih.gov

Sesquiterpene lactones are a well-studied group of compounds with anti-inflammatory potential. nih.govmdpi.com Their mechanism of action often involves the inhibition of key pro-inflammatory molecules and pathways. nih.gov For instance, cynaropicrin, a guaianolide sesquiterpene lactone, strongly inhibits the release of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) from macrophages. nih.gov Other sesquiterpene lactones have been shown to exert anti-inflammatory effects by inhibiting neutrophil migration and blocking the release of TNF-α in animal models of arthritis. mdpi.com

Furthermore, novel furanone derivatives have been synthesized and shown to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), both of which are important enzymes in inflammatory pathways. researchgate.net

Table of Mentioned Chemical Compounds

Antimicrobial Activities (of related lactones/furanones)

Lactones and furanones represent a class of compounds that have garnered considerable attention for their antimicrobial properties. These activities are often associated with their chemical structures, which can interfere with microbial growth and virulence.

Derivatives of 2(5H)-furanone, in particular, have been the subject of intensive study for their antimicrobial and anti-biofilm capabilities. In nature, these compounds are involved in various biological functions, including acting as antimicrobial agents. The antimicrobial efficacy of furanone derivatives has been demonstrated against a range of microorganisms. For instance, certain synthetic furanones have shown pronounced activity against biofilm-embedded Staphylococcus aureus. They can also enhance the effectiveness of conventional antibiotics like aminoglycosides.

The structural features of these molecules are crucial to their antimicrobial action. For example, the presence of an α,β-unsaturated γ-lactone moiety is often linked to their mechanism of action. This structural element is a key feature in many sesquiterpene lactones, which are known for their broad-spectrum biological activities, including antimicrobial effects. The antimicrobial potential of γ-lactones has been shown to increase with the length of their side chain. Furthermore, studies have indicated that γ-lactones generally exhibit higher antifungal activity than their δ-lactone counterparts.

Research has identified specific furanone and lactone derivatives with notable antimicrobial efficacy. For example, certain brominated furanones have been shown to inhibit biofilm formation in S. epidermidis. The table below summarizes the minimum inhibitory concentrations (MICs) of selected furanone and lactone analogues against various microorganisms, illustrating the range of their antimicrobial potential.

| Compound/Analogue Class | Microorganism | Activity/Measurement | Finding |

| 2(5H)-Furanone Derivatives | Staphylococcus aureus | Antibacterial & Anti-biofilm | Effective against biofilm-embedded forms; can enhance antibiotic efficacy. |

| S. epidermidis | Anti-biofilm | Brominated furanones inhibit biofilm formation. | |

| γ-Lactones | Various Fungi | Antifungal | Generally higher activity than δ-lactones; efficacy increases with side chain length. |

| Unsaturated γ-Lactones | Various Microbes | Antimicrobial | The α,β-unsaturated moiety is often critical for activity. |

Flavor and Aroma Chemistry (of related furanones)

Furanones and related lactones are pivotal in the chemistry of flavor and aroma, contributing significantly to the sensory profiles of a wide array of foods and beverages. Their presence can impart desirable notes, ranging from fruity and caramel-like to creamy and nutty.

Contribution to Food and Beverage Volatile Profiles

Furanones are well-established as key aroma compounds in numerous food products. They are often formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Prominent examples include Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and sotolone, which are recognized as important natural flavoring compounds. Furaneol is a key food odorant found in fruits like strawberries and pineapples, as well as in coffee and bread, contributing a characteristic caramel-like aroma. tum.de Sotolone is known for its seasoning-like or curry-like aroma and can be found in aged wines and some spirits.

Lactones, in general, are widely distributed in foods and beverages, playing a crucial role as flavor impact compounds in over 120 foodstuffs, including fruits, meat, and dairy products. Their contribution to the volatile profile is dependent on their specific chemical structure, including the size of the lactone ring and the nature of any side chains. For instance, γ-lactones are commonly found in fruits, contributing to their characteristic aromas. The table below highlights the occurrence of some furanone and lactone analogues in various food and beverage products and their associated aroma descriptions.

| Compound/Analogue | Food/Beverage Source | Typical Aroma Description |

| Furaneol® | Strawberries, Pineapple, Coffee | Caramel-like, sweet |

| Sotolone | Aged Wine, Fenugreek, Maple Syrup | Seasoning-like, curry, nutty |

| γ-Decalactone | Peaches, Apricots, Dairy Products | Fruity, peachy, creamy |

| γ-Nonalactone | Coconuts, Dairy Products | Coconut, creamy |

| Whiskey Lactone | Oak-aged Spirits and Wine | Woody, coconut, sweet |

Olfactory Perception and Sensory Evaluation

The perception of flavor and aroma is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity. The distinct odor qualities of furanones and lactones are directly linked to how they are perceived by these receptors.

Recent research has begun to unravel the specific interactions between furanones and human odorant receptors. For example, it has been shown that Furaneol® and sotolone each specifically activate a distinct single odorant receptor out of the hundreds of types humans possess. tum.deacs.org This high specificity helps to explain their unique and recognizable aromas. Homofuraneol, a structural analogue of Furaneol®, shares a similar caramel-like odor quality and also activates the same receptor. acs.org

The sensory properties of lactones, such as their odor quality and intensity, are intricately linked to their molecular structure. Factors such as the size of the lactone ring (4- and 5-olide), molecular weight, the length of the side chain, and its degree of unsaturation all play a role in determining the final perceived aroma. Chirality, or the three-dimensional arrangement of the atoms in the molecule, is also a critical factor. Enantiomers (mirror-image isomers) of a lactone can have distinctly different aromas and odor thresholds.

Sensory evaluation studies have quantified the odor detection thresholds of various lactones in different food matrices, such as wine. These thresholds represent the minimum concentration of a substance that can be detected by the human sense of smell. The table below presents the odor detection thresholds for selected γ-lactone analogues in a wine matrix, demonstrating the potent sensory impact of these compounds even at low concentrations.

| Compound/Analogue | Odor Detection Threshold (in wine) | Predominant Aroma Description |

| (R)-γ-Octalactone | 238 µg/L | Coconut, fruity |

| (S)-γ-Octalactone | 135 µg/L | Herbaceous, mushroom-like |

| (R)-γ-Nonalactone | 285 µg/L | Coconut, creamy |

| (S)-γ-Nonalactone | 91 µg/L | Coconut, herbaceous |

| (R)-γ-Decalactone | 34 µg/L | Peach, fruity |

| (S)-γ-Decalactone | 47 µg/L | Peach, waxy |

Future Research Directions and Applications

Development of Novel Synthetic Routes for (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one

The development of efficient and stereoselective synthetic routes to this compound and related dihydrofuran derivatives is a key area of future research. While methods exist for the synthesis of dihydro- and tetrahydrofuran (B95107) rings, there is a continuous need for more sustainable, high-yielding, and versatile strategies. researchgate.net

Future work in this area is expected to focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C5 position, which is crucial for biological activity. This includes the use of chiral catalysts and auxiliaries.

Green Chemistry Approaches: Employing environmentally benign reagents and reaction conditions, such as biocatalysis or photoredox catalysis, to minimize waste and energy consumption.

Convergent Synthesis: Designing synthetic pathways that allow for the late-stage introduction of the hexenyl side chain, enabling the rapid synthesis of a library of analogues for structure-activity relationship studies.

Flow Chemistry: Utilizing microreactor technology for a safer, more efficient, and scalable synthesis, particularly for reactions that are difficult to control in batch processes.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Focus Area | Potential Advantages |

| Catalytic Asymmetric Synthesis | Enantioselective control | High stereopurity, access to specific stereoisomers |

| Biocatalysis | Use of enzymes | Mild reaction conditions, high selectivity, sustainability |

| Tandem Reactions | Multi-step synthesis in one pot | Increased efficiency, reduced waste |

| C-H Activation | Direct functionalization | Atom economy, novel disconnections |

Elucidation of Complete Biosynthetic Pathways

Understanding the natural production of this compound is fundamental for its sustainable production and for engineering novel bioactive compounds. The biosynthesis of complex natural products often involves a series of enzymatic reactions, including oxidations. nih.govresearchgate.net Research in this area will likely involve a multi-pronged approach to uncover the complete biosynthetic pathway.

Key future research directions include:

Genomic and Transcriptomic Analysis: Identifying the genes and gene clusters responsible for the biosynthesis of this lactone in organisms where it has been detected.

Enzyme Characterization: Isolating and characterizing the specific enzymes (e.g., lipoxygenases, peroxygenases, reductases) involved in the transformation of fatty acid precursors into the final lactone structure.

Metabolic Engineering: Utilizing heterologous hosts like Saccharomyces cerevisiae or Aspergillus niger to reconstitute the biosynthetic pathway, allowing for detailed study and optimization of production. nih.govresearchgate.net This can also be used to create novel analogues of the natural product. nih.gov

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing synthetic routes and discovering new chemical reactivity. The furanone core is a versatile scaffold for various chemical transformations. researchgate.net

Future research will likely concentrate on:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model transition states and reaction pathways for key synthetic steps, such as cyclization and side-chain introduction. researchgate.net This can provide insights into regioselectivity and stereoselectivity. researchgate.net

In Situ Spectroscopic Analysis: Employing techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and a better understanding of reaction kinetics.

Isotopic Labeling Studies: Using isotopically labeled precursors to trace the fate of atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms.

Exploration of Additional Biological Roles and Mechanisms of Action

The 2(5H)-furanone scaffold is a known pharmacophore present in many natural products with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov While some furanone derivatives have shown anti-inflammatory and antibacterial activities, the specific biological roles of this compound are not yet fully explored. researchgate.net

Future investigations should aim to:

Broad-Spectrum Bioactivity Screening: Testing the compound against a wide range of biological targets, including cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in disease pathways. researchgate.netresearchgate.net

Mechanism of Action Studies: Once a biological activity is identified, elucidating the specific molecular mechanism by which the compound exerts its effect. This could involve identifying protein targets or understanding its impact on cellular signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to determine which structural features are essential for its biological activity. This information is critical for the design of more potent and selective compounds.

| Potential Biological Activity | Rationale |

| Anticancer | The 2(5H)-furanone core is present in compounds with known anticancer activity. nih.gov |

| Anti-inflammatory | Related furanone structures have demonstrated anti-inflammatory properties. researchgate.net |

| Antimicrobial | The furanone ring is a common feature in antimicrobial natural products. nih.gov |

Design and Synthesis of Bioactive Analogues of this compound

Building on SAR studies, the rational design and synthesis of novel bioactive analogues of this compound is a promising area for future research. The goal is to create new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. jddhs.com

Key strategies in this area will include:

Scaffold Hopping and Isosteric Replacement: Replacing the furanone core or parts of the side chain with other chemical groups that may lead to improved biological activity or metabolic stability.

Hybrid Molecule Design: Combining the structural features of this compound with those of other known bioactive molecules to create hybrid compounds with potentially synergistic effects. tudublin.ie

Combinatorial Chemistry: Using high-throughput synthesis techniques to create large libraries of analogues for rapid screening and identification of lead compounds.

Integration of Computational and Experimental Approaches in Research

The synergy between computational and experimental methods is revolutionizing drug discovery and natural product research. researchgate.netjddhs.com This integrated approach will be essential for accelerating research on this compound.

Future research will benefit from:

In Silico Screening: Using molecular docking and other computational tools to predict the binding of the compound and its analogues to biological targets, helping to prioritize which molecules to synthesize and test. jddhs.comjddhs.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the chemical structure of analogues with their biological activity, enabling the prediction of the activity of new compounds before they are synthesized. jddhs.comjddhs.com

Pharmacokinetic and Toxicity Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the research process. jddhs.comjddhs.com

The integration of these diverse research directions will undoubtedly lead to a deeper understanding of this compound and unlock its full potential for various applications.

Q & A

Q. What are the key synthetic routes for (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The compound is commonly synthesized via radical oxyfunctionalization of alkenes using copper catalysts. For example, a protocol involving stereoselective cyclization of alkenoic acids (e.g., 4-(4-methoxyphenyl)pent-4-enoic acid) with hypervalent iodine reagents yields lactones with high enantiomeric excess. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) critically affect diastereoselectivity . Alternative routes include PMP-deprotection strategies using ammonium perchlorate in methanol/water (80:20 v/v), achieving yields up to 89% .

Q. Table 1: Representative Synthetic Protocols

| Starting Material | Catalyst/Conditions | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Alkenoic acids | Cu(I)/PhI(OAc)₂ | 60–80 | >90% ee (E) | |

| PMP-protected intermediates | HClO₄/MeOH-H₂O | 74–89 | E/Z mixture |

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : 1H NMR and 13C NMR are pivotal for structural elucidation. Key signals include:

- δ 4.23–4.38 ppm (m, 3H) : Methylene protons adjacent to the lactone oxygen.

- δ 1.20–1.77 ppm (m, 10H) : Aliphatic protons from the hexenyl chain .

HRMS (ESI) confirms molecular weight (e.g., m/z 224.34 for C₁₄H₂₄O₂), while TLC (hexane:ethyl acetate, 80:20) monitors reaction progress .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical assignments for diastereomers of this lactone?

- Methodological Answer : Discrepancies in E/Z isomer identification are resolved via:

Q. How does the compound modulate IL6 expression, and what experimental models validate this activity?

- Methodological Answer : In lipopolysaccharide (LPS)-induced inflammation models, the compound antagonizes IL6 upregulation by competing with metformin’s inhibitory effects. Assays include:

Q. What enantioselective approaches optimize the synthesis of (E)-isomers for pharmacological studies?

- Methodological Answer : Copper-catalyzed asymmetric radical reactions achieve >90% ee by tuning ligand systems (e.g., bisoxazoline ligands) and solvent polarity. For example, (S)-5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one is synthesized via kinetic resolution using lipase-mediated acetylation .

Data Contradiction Analysis

Q. How do divergent NMR spectra for synthetic vs. natural isolates inform structural revisions?

- Methodological Answer : Natural isolates (e.g., from Scorzonera judaica) often exhibit additional hydroxylation (δ 3.50–5.00 ppm) absent in synthetic analogs. Contradictions are resolved via:

- 2D-COSY to map proton-proton couplings.

- Isotopic labeling (e.g., ¹³C-glucose feeding) to trace biosynthetic modifications .

Natural Product Isolation

Q. What extraction and purification methods isolate this compound from plant matrices?

- Methodological Answer : Ethanol extraction of dried roots (e.g., Actaea simplex) followed by silica gel chromatography (hexane:acetone, 7:3) isolates the compound. HPLC-DAD (λ = 254 nm) confirms purity, while ECD spectroscopy distinguishes E/Z isomers .

Key Considerations for Researchers

- Stereochemical Purity : Always validate configurations using chiral HPLC (e.g., Chiralpak IA column) and optical rotation .

- Biological Assays : Use LPS-challenged macrophages to assess IL6 modulation, with dose-response curves (IC₅₀ = 10–50 μM) .

- Synthetic Scalability : Radical-based methods offer scalability but require strict oxygen exclusion to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.